2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide
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Overview
Description
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a chlorophenyl group and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through the formation of oximes and hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the target molecule in an essentially irreversible process .
Biochemical Pathways
It is known that indole derivatives, which have a similar structure to this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and anhydrous aluminum chloride as the catalyst.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetic acid and ammonia to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups, such as 4-chlorophenylacetic acid.
Chromenone derivatives: Compounds with the chromenone core, such as coumarins and flavonoids.
Uniqueness
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide is unique due to the combination of its chromenone core, chlorophenyl group, and acetamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUHDVVELOMTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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